![molecular formula C18H22N4O2 B1404554 Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate CAS No. 1290625-92-1](/img/structure/B1404554.png)
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Overview
Description
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate is a spirocyclic compound featuring a pyrido-pyrrolo-pyrazine core fused with a pyrrolidine ring. The tert-butyl carboxylate group enhances steric bulk and solubility, making it a versatile intermediate in medicinal chemistry. Notably, it has been cataloged as a high-purity tertiary amine derivative but is currently discontinued in commercial availability . Its synthesis typically involves multi-step protocols, including Ugi reactions or condensation strategies, as seen in analogous spirocyclic systems .
Biological Activity
Tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate (CAS No. 1290627-64-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is C17H20N4O2, with a molecular weight of approximately 312.37 g/mol. The compound features several functional groups that are commonly associated with biologically active molecules, including a tert-butyl group and a carboxylate moiety. The presence of these groups suggests a potential for diverse biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization reactions : These are crucial for forming the spirocyclic structure.
- Functional group modifications : Such as esterification or amination to enhance biological activity.
Future research could optimize these synthetic routes to improve yields and explore the creation of analogs with enhanced efficacy or reduced toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For instance, derivatives of pyrrolo[1,2-a][3,1]benzoxazin-5-one exhibited significant anti-proliferative effects against various human cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, particularly in colon cancer cells .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | IC50 Values (µM) | Cell Lines Tested |
---|---|---|---|
Pyrrolo Derivative A | Anti-proliferative | 15.5 | Colon (LoVo), Ovary (SK-OV-3) |
Pyrrolo Derivative B | Cytotoxic | 22.0 | Breast (MCF-7) |
Tert-butyl 5H-spiro... | Potentially Active | Not Yet Determined | Further studies required |
The exact mechanisms by which tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate exerts its biological effects remain largely unexplored. However, similar compounds have been shown to interact with various biological targets such as:
- Enzymes : Inhibitory effects on specific enzymes involved in cancer cell proliferation.
- Receptors : Binding affinities that may modulate signaling pathways related to cell survival and apoptosis.
Further studies utilizing techniques like molecular docking and binding assays are essential to elucidate these interactions and confirm the therapeutic potential of this compound .
Case Studies and Research Findings
Research into related compounds has provided insights into the potential applications of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For example:
- Cytotoxicity Assays : Studies have demonstrated dose-dependent cytotoxic effects against human adenocarcinoma-derived cell lines (e.g., LoVo and MCF-7), suggesting that similar structural motifs may confer significant anti-cancer activity.
- Comparative Analysis : Compounds sharing structural features with tert-butyl 5H-spiro... were compared in terms of their biological activity profiles. This comparative analysis may guide future synthetic efforts aimed at optimizing the biological activity of new derivatives.
Future Directions
Given the structural complexity and preliminary findings regarding its biological activity, further research on tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is warranted. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
- Derivatives Exploration : Synthesis and evaluation of analogs to enhance potency and selectivity against cancer targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3-pyrrolidine]-1-carboxylate?
The synthesis typically involves multi-step procedures, including spirocyclic ring formation and functional group modifications. For example, tert-butyl-protected intermediates are often synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting chlorinated pyridine derivatives with pyrrolidine precursors under basic conditions (e.g., triethylamine) in solvents like dichloromethane at controlled temperatures (0–20°C) . Purification is achieved via column chromatography, with yields optimized by adjusting stoichiometry and reaction time.
Q. How is the structural integrity of this compound verified in synthetic workflows?
Structural characterization relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for spirocyclic connectivity), mass spectrometry (HRMS for molecular weight confirmation), and IR spectroscopy (to identify carbonyl groups from the tert-butyl carboxylate moiety). For example, ¹H NMR can resolve distinct proton environments in the pyridine and pyrrolidine rings, while ¹³C NMR confirms sp³ hybridization at the spiro carbon .
Q. What solvents and reaction conditions are optimal for its stability during storage?
The compound is hygroscopic and should be stored under inert gas (argon/nitrogen) at –20°C. Polar aprotic solvents (e.g., DMSO, DMF) are avoided due to potential decomposition; instead, dichloromethane or acetonitrile is preferred for dissolution in experimental workflows .
Advanced Research Questions
Q. How can reaction pathways involving this spirocyclic compound be analyzed to resolve mechanistic ambiguities?
Mechanistic studies require kinetic isotope effects (KIE) and density functional theory (DFT) calculations to evaluate transition states. For example, substitution reactions at the pyrrolidine nitrogen can be probed via deuterium labeling or trapping intermediates with boronic acids . Contradictory data (e.g., unexpected byproducts) should be addressed by repeating reactions under anhydrous conditions and validating intermediates via LC-MS .
Q. What strategies are used to optimize regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?
Regioselectivity is controlled by steric and electronic factors. Halogenation at the pyridine ring often requires directing groups (e.g., methoxy or tert-butyl carboxylate) to activate specific positions. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid partners are selected based on steric compatibility with the spirocyclic core .
Q. How can computational modeling predict its interactions with biological targets (e.g., enzyme inhibition)?
Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations assess binding affinities. The tert-butyl group’s hydrophobicity and the spirocyclic scaffold’s rigidity are critical for fitting into hydrophobic pockets of kinases or GPCRs. Pharmacophore models should incorporate electrostatic potential maps to validate hydrogen-bonding interactions .
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?
Advanced NMR techniques, such as COSY , NOESY , and HSQC , are employed to assign overlapping signals. For example, NOESY correlations can distinguish axial vs. equatorial protons in the pyrrolidine ring. Discrepancies between calculated and observed [M+H]⁺ peaks in HRMS may require isotopic purity checks or alternative ionization methods (e.g., ESI vs. MALDI) .
Q. Methodological Tables
Table 1. Key Synthetic Parameters from Patent Literature
Step | Reagents/Conditions | Yield | Key Intermediate |
---|---|---|---|
1 | Cl-substituted pyridine, triethylamine, DCM, 0°C | 75% | Chlorinated spiro intermediate |
2 | Pd-mediated coupling, 4-methylpiperazine, 80°C | 62% | Final tert-butyl carboxylate derivative |
Table 2. Common Characterization Data
Technique | Observed Data | Significance |
---|---|---|
¹H NMR | δ 1.45 (s, 9H, tert-butyl) | Confirms tert-butyl group integrity |
HRMS | [M+H]⁺ calc. 323.82, found 323.81 | Validates molecular formula |
IR | 1720 cm⁻¹ (C=O stretch) | Identifies carboxylate moiety |
Comparison with Similar Compounds
Structural Analogues
Pyrido-Pyrrolo-Pyrazine Derivatives
- Bispyrido[4',3':4,5]Pyrrolo[1,2-A:1',2'-D]Pyrazine-6,13-Dione : This fused heterocycle shares a pyrido-pyrrolo-pyrazine backbone but lacks the spiro-pyrrolidine moiety. It exhibits modest anticancer activity (e.g., IC₅₀ = 0.362 μM against MCF7) .
- The absence of a spiro junction reduces conformational restraint compared to the target compound .
Spirocyclic Analogues
- (7′R,8a′S)-tert-Butyl 2′-Benzyl-7′-Hydroxy-1′,3′-Dioxohexahydro-1′H-Spiro[Azetidine-3,4′-Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate : Synthesized via Ugi reactions, this spiro compound demonstrates the utility of tert-butyl carboxylate in stabilizing reactive intermediates. Its biological activity remains underexplored .
Functional Analogues
Neurotropic Agents
- Pyridofuro[3,2-D]Pyrrolo[1,2-A]Pyrimidines : These compounds exhibit dual inhibition of serotonin transporters (SERT) and 5-HT₁A receptors, showing anticonvulsant and anxiolytic effects (e.g., compound 6j , ED₅₀ = 0.053 μM) . In contrast, the target compound’s neurotropic activity is uncharacterized.
Antitumor Agents
- Pyrrolo[1,2-A]Thieno[3,2-E]Pyrimidines: Synthesized via one-pot cascades, these derivatives show potent antitumor activity (e.g., IC₅₀ = 0.430 μM against UO-31). Their thieno substitution contrasts with the pyrido core of the target compound .
Cardiovascular Agents
Properties
IUPAC Name |
tert-butyl spiro[2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-7,3'-pyrrolidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-17(2,3)24-16(23)21-11-8-18(12-21)14-7-5-10-22(14)15-13(20-18)6-4-9-19-15/h4-7,9-10,20H,8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWQDFQCOGLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3C4=C(N2)C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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